
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable boronic acid or boronic ester. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
化学反应分析
Types of Reactions
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield alcohols or alkanes.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in organic solvents.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
科学研究应用
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl or amino groups, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(2-propen-1-yl)-1,3,2-dioxaborolane: A structurally similar compound with comparable reactivity.
Uniqueness
2-(3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)prop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, which makes it a preferred choice in certain synthetic applications. Its ability to form stable complexes with a variety of substrates sets it apart from other boronic esters.
属性
分子式 |
C15H27BO5 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
2-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]prop-1-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO5/c1-11(16-20-13(2,3)14(4,5)21-16)8-17-9-12-10-18-15(6,7)19-12/h12H,1,8-10H2,2-7H3 |
InChI 键 |
VCBDINNEKGGYKD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)COCC2COC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
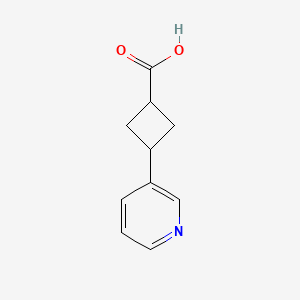
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
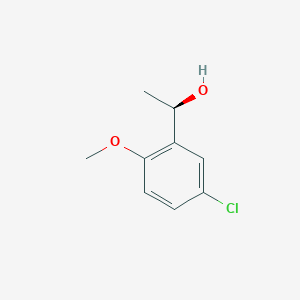
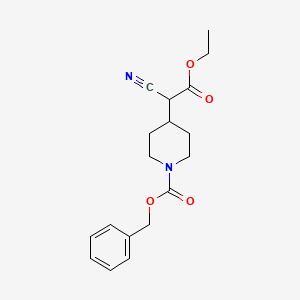
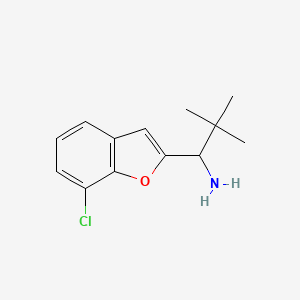

![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
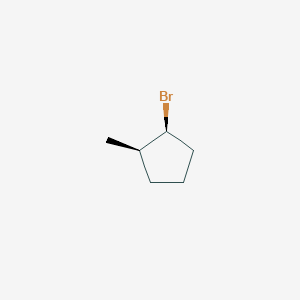



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
